molecular formula C23H21N5O3S B11426520 N-{[5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

N-{[5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

Cat. No.: B11426520
M. Wt: 447.5 g/mol
InChI Key: XRZNTLPNIYILFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a furan ring, and a sulfanyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring.

    Attachment of the Carbamoyl Group: The carbamoyl group is attached through a reaction between an amine and an isocyanate or carbamoyl chloride.

    Formation of the Furan Ring: The furan ring is typically synthesized through a cyclization reaction involving a dicarbonyl compound and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in binding studies due to its multiple functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its unique structure.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-{[5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. The triazole ring can interact with metal ions or enzymes, while the carbamoyl and sulfanyl groups can form hydrogen bonds or covalent bonds with biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{[5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is unique due to the presence of both a furan ring and a triazole ring, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C23H21N5O3S/c1-16-7-5-8-17(13-16)25-21(29)15-32-23-27-26-20(28(23)18-9-3-2-4-10-18)14-24-22(30)19-11-6-12-31-19/h2-13H,14-15H2,1H3,(H,24,30)(H,25,29)

InChI Key

XRZNTLPNIYILFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.